2-Bromo-5-fluoro-4-thiocyanatoaniline
Overview
Description
2-Bromo-5-fluoro-4-thiocyanatoaniline is a chemical compound with the molecular formula C7H4BrFN2S . It has a molecular weight of 247.09 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluoro-4-thiocyanatoaniline consists of 7 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 sulfur atom . The InChI representation of the molecule isInChI=1S/C7H4BrFN2S/c8-4-1-7 (12-3-10)5 (9)2-6 (4)11/h1-2H,11H2
. The compound’s canonical SMILES representation is C1=C (C (=CC (=C1F)SC#N)Br)N
. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 75.1 Ų . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 245.92626 g/mol . The compound has a complexity of 205 .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Related Compounds for Biological Activity : Compounds related to 2-Bromo-5-fluoro-4-thiocyanatoaniline, such as 5-fluoro-4'-thiouridine, have been synthesized and demonstrated significant inhibition of leukemia L1210 cells and strains of S. faecium (Bobek, Bloch, Parthasarathy, & Whistler, 1975).
Antibacterial Activities : 2,5-Dichloro-4-thiocyanatoaniline derivatives have shown strong antibacterial activities, particularly on Staphylococcus aureus (Kimura, Yabuuchi, Hisaki, Sugimoto, Ohyama, & Mochida, 1962).
Chemical Synthesis and Derivatives
Synthesis of Fluorinated Benzothiazolo Imidazole Compounds : The synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole, related to 2-Bromo-5-fluoro-4-thiocyanatoaniline, led to compounds showing promising antimicrobial activity (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Synthesis of Quinoline Derivatives : The synthesis of 2‐Bromo‐4‐fluoroaniline, a related compound, was used as a building block for synthesizing various quinoline systems with significant antibacterial activities against gram-positive and gram-negative bacteria (Abdel‐Wadood, Abdel-Monem, Fahmy, & Geies, 2014).
Other Applications
Metabolism Studies : Research into the metabolism of halogenated anilines, such as 2-Bromo-4-methylaniline, provides insights into the metabolic pathways and potential toxicity of related compounds like 2-Bromo-5-fluoro-4-thiocyanatoaniline (Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis, van Veldhuizen, & Rietjens, 1992).
Thiocyanation and Halogenation Studies : The study of thiocyanation and halogenation reactions, including the synthesis of thiocyanate and bromo derivatives, is relevant to understanding the chemical properties and potential applications of 2-Bromo-5-fluoro-4-thiocyanatoaniline (Saldabol, Popelis, & Slavinska, 2002).
Safety and Hazards
2-Bromo-5-fluoro-4-thiocyanatoaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash the skin with copious amounts of water while removing contaminated clothing and shoes . If the compound is inhaled, the victim should be moved to fresh air . If the compound is ingested, the mouth should be rinsed with water .
properties
IUPAC Name |
(4-amino-5-bromo-2-fluorophenyl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2S/c8-4-1-7(12-3-10)5(9)2-6(4)11/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNBVAIZLOCOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)SC#N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674925 | |
Record name | 4-Amino-5-bromo-2-fluorophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1133115-25-9 | |
Record name | 4-Amino-5-bromo-2-fluorophenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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